N-(4-(N-(2-(dimethylamino)-2-phenylethyl)sulfamoyl)phenyl)isobutyramide

Medicinal Chemistry Drug Design Physicochemical Profiling

Procure N-(4-(N-(2-(dimethylamino)-2-phenylethyl)sulfamoyl)phenyl)isobutyramide for CA selectivity profiling. This scaffold combines a basic tertiary amine tail with a sulfamoylphenyl core, creating a unique hydrogen-bonding topology absent in acetazolamide or simpler N-(4-sulfamoylphenyl)isobutyramide (CAS 114841-20-2). Its XLogP3 2.7 and 2 HBD/5 HBA profile enable SPR studies balancing target affinity against drug-like properties. Ideal as a structurally matched negative control for α1-adrenoceptor antagonists or as an HPLC method development standard.

Molecular Formula C20H27N3O3S
Molecular Weight 389.51
CAS No. 1211397-58-8
Cat. No. B2855861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(N-(2-(dimethylamino)-2-phenylethyl)sulfamoyl)phenyl)isobutyramide
CAS1211397-58-8
Molecular FormulaC20H27N3O3S
Molecular Weight389.51
Structural Identifiers
SMILESCC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CC=C2)N(C)C
InChIInChI=1S/C20H27N3O3S/c1-15(2)20(24)22-17-10-12-18(13-11-17)27(25,26)21-14-19(23(3)4)16-8-6-5-7-9-16/h5-13,15,19,21H,14H2,1-4H3,(H,22,24)
InChIKeyDHQICLNTQYGTEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(N-(2-(dimethylamino)-2-phenylethyl)sulfamoyl)phenyl)isobutyramide (CAS 1211397-58-8) Chemical Identity and Research Context


N-(4-(N-(2-(dimethylamino)-2-phenylethyl)sulfamoyl)phenyl)isobutyramide (CAS 1211397-58-8) is a synthetic small molecule with the molecular formula C20H27N3O3S and a molecular weight of 389.5 g/mol [1]. It is structurally classified as a sulfamoyl phenyl isobutyramide derivative, featuring a dimethylamino-substituted phenethyl tail linked to a sulfamoylphenyl core, which is further modified with an isobutyramide group [1]. The compound is listed in the PubChem database (CID 45564991) but notably lacks any curated biological activity data, indicating that its pharmacological profile has not been formally characterized in the peer-reviewed primary literature [1]. Its well-defined molecular architecture, which combines a hydrogen bond donor/acceptor-rich sulfamoyl moiety with a basic tertiary amine, suggests potential interactions with enzymatic or receptor targets that recognize sulfonamide pharmacophores, though these interactions remain unvalidated in published studies [1].

Procurement Risk Assessment: Why N-(4-(N-(2-(dimethylamino)-2-phenylethyl)sulfamoyl)phenyl)isobutyramide Cannot Be Casually Replaced by In-Class Analogs


At the present time, a direct procurement risk assessment based on quantitative activity data is constrained by the absence of published head-to-head comparative studies involving this specific compound. However, from a structural chemistry perspective, the compound occupies a distinct region of chemical space that is not replicated by simpler, more common sulfonamide tools. The combination of a basic dimethylamino-phenethyl side chain, a sulfamoyl linker, and an isobutyramide terminus creates a unique hydrogen-bonding topology (5 HBA, 2 HBD) and lipophilic profile (XLogP3 = 2.7) that is absent in widely used carbonic anhydrase inhibitor scaffolds such as acetazolamide or the simpler N-(4-sulfamoylphenyl)isobutyramide (CAS 114841-20-2) [1][2]. Generic substitution with a sulfonamide that lacks the pendant tertiary amine would fundamentally alter the molecule's basicity, solubility, and potential for polypharmacology, thereby invalidating any structure-activity relationship hypotheses that depend on the integrity of this specific substitution pattern [2].

Quantitative Differentiation Evidence for N-(4-(N-(2-(dimethylamino)-2-phenylethyl)sulfamoyl)phenyl)isobutyramide: A Strictly Evidence-Bound Assessment


Physicochemical Signature Divergence from the Des-Dimethylamino Analog (CAS 114841-20-2): Calculated Property Comparison

When compared to the simpler des-dimethylamino-phenethyl analog N-(4-sulfamoylphenyl)isobutyramide (CAS 114841-20-2, a known carbonic anhydrase inhibitor scaffold), the target compound exhibits a substantially larger and more complex molecular framework. This differentiation is quantifiable through calculated physicochemical descriptors [1][2]. The target compound possesses a higher molecular weight (389.5 vs. 242.3 g/mol), a greater number of hydrogen bond acceptors (5 vs. 4), a larger topological polar surface area (86.9 vs. ~80 Ų), and a higher calculated lipophilicity (XLogP3 = 2.7 vs. ~0.8 for the des-dimethylamino analog) [1][2]. The presence of an additional basic nitrogen center (the tertiary dimethylamino group with a predicted pKa of ~8.5-9.5) fundamentally alters the molecule's ionization state at physiological pH and introduces the potential for interactions with aspartate-rich binding pockets, a feature entirely absent in the comparator [2].

Medicinal Chemistry Drug Design Physicochemical Profiling

Projected Carbonic Anhydrase Inhibition Selectivity Profile Based on Class-Level Structure-Activity Relationships

The sulfamoyl phenyl isobutyramide core is a validated pharmacophore for carbonic anhydrase (CA) inhibition. A series of symmetric sulfamides derived from phenethylamines, closely related to the target compound's structural motifs, were recently shown to inhibit human carbonic anhydrase I and II isoenzymes in the low nanomolar to micromolar range, with Ki values ranging from 4.8 nM to 1.2 µM depending on the specific phenethylamine substitution [1]. While the target compound itself was not directly assayed in this study, the presence of its core sulfamoyl group is known to coordinate the catalytic zinc ion in CA active sites [1]. The target compound's dimethylamino-phenethyl tail is predicted to project into the solvent-exposed region of the enzyme, which could modulate isoform selectivity differently than smaller substituents [1]. Importantly, the simpler des-dimethylamino analog has been profiled against CA IX and XII (tumor-associated isoforms) with measurable inhibition, suggesting that the elaborated target compound may exhibit a shifted selectivity profile [2].

Enzymology Carbonic Anhydrase Sulfonamide Pharmacology

Structural Differentiation from Thiophene-Containing Analog: Impact on Aromatic Stacking and Sulfur-Mediated Interactions

A closely related analog, N-(4-(N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)isobutyramide, replaces the target compound's phenyl ring with a thiophene heterocycle at the phenethyl terminus [1]. This bioisosteric substitution alters the aromatic character and introduces a sulfur atom capable of engaging in unique non-covalent interactions, including sulfur-π and chalcogen bonding, which can significantly impact target binding and metabolic stability [1]. The target compound's phenyl ring provides a more hydrophobic, electron-rich aromatic surface compared to the thiophene, potentially favoring interactions with lipophilic enzyme sub-pockets or receptor transmembrane domains [1]. While neither compound has published quantitative binding data, the divergence in aromatic pharmacophore features represents a chemically meaningful differentiation that would be expected to manifest in differential binding kinetics or selectivity profiles [1].

Medicinal Chemistry Structure-Activity Relationship Bioisosterism

Absence of Published Direct Comparative Biological Data: A Critical Caveat for Procurement Decisions

A comprehensive search of the peer-reviewed primary literature, patent databases, and authoritative cheminformatics resources (PubChem, ChEMBL, BindingDB, DrugMap) has failed to identify any direct, quantitative biological assay data for this compound [1][2]. No IC50, Ki, EC50, or in vivo efficacy values have been published. No target engagement studies, selectivity profiles, or pharmacokinetic data are available. This stands in stark contrast to structurally related but more extensively profiled sulfamoyl phenethylamine derivatives such as amosulalol (a dual α1/β1-adrenoceptor antagonist with published Ki values) and YM-12617 (a selective α1-adrenoceptor antagonist with Ki values of 0.6-1.1 nM) [3][4]. The absence of comparative data means that any claims regarding the compound's potency, selectivity, or therapeutic potential are speculative and should not form the basis of a procurement decision without further experimental validation. Researchers should treat this compound as a chemical probe requiring full de novo characterization.

Evidence-Based Procurement Research Tool Validation Data Transparency

Scientifically Justified Application Scenarios for N-(4-(N-(2-(dimethylamino)-2-phenylethyl)sulfamoyl)phenyl)isobutyramide Based on Available Evidence


Chemical Probe for De Novo Carbonic Anhydrase Isoform Selectivity Profiling

Based on the class-level inference that the sulfamoyl phenyl isobutyramide core is a validated carbonic anhydrase-binding motif, this compound may serve as a starting point for generating novel isoform selectivity profiles [1]. The unique dimethylamino-phenethyl tail, absent in standard CA inhibitors such as acetazolamide, is predicted to interact with the solvent-exposed rim of the CA active site, potentially conferring selectivity for tumor-associated isoforms (CA IX, CA XII) over cytosolic isoforms (CA I, CA II) [1]. Researchers should directly measure Ki values across a panel of CA isoforms using stopped-flow CO2 hydration assays and compare the resulting selectivity fingerprint to that of the des-dimethylamino analog (CAS 114841-20-2) [1][2].

Physicochemical Property Benchmarking for Sulfamoyl Phenethylamine Library Design

The compound's well-defined physicochemical profile (MW 389.5, TPSA 86.9 Ų, XLogP 2.7, 5 HBA, 2 HBD) places it within a region of chemical space that is distinct from simpler sulfonamide fragments [3]. It can serve as a reference point in structure-property relationship (SPR) studies aimed at optimizing solubility, permeability, and metabolic stability within sulfamoyl phenethylamine libraries. Its calculated properties can be used to set boundary conditions for library enumeration, with the goal of balancing target affinity against drug-like properties [3].

Negative Control or Orthogonal Pharmacophore in Polypharmacology Studies

Given the lack of published bioactivity data, this compound may be employed as a structurally matched negative control or orthogonal pharmacophore in studies where the biological effects of known sulfamoyl phenethylamines (e.g., amosulalol, YM-12617) are being dissected [4][5]. Its use in parallel with a validated α1-adrenoceptor antagonist can help attribute observed phenotypes to on-target vs. off-target effects. This application requires that the compound first be demonstrated to lack activity at the primary target of the reference compound [4].

Reference Standard for Analytical Method Development and Stability Studies

The compound's unique combination of functional groups—a sulfamoyl linker, a tertiary amine, and an isobutyramide—makes it a suitable reference standard for developing and validating HPLC, LC-MS, or NMR analytical methods tailored to sulfamoyl phenyl isobutyramide derivatives [3]. Its predicted intermediate lipophilicity (XLogP 2.7) and hydrogen bonding capacity provide a useful test case for optimizing chromatographic separation conditions and assessing forced degradation pathways [3].

Quote Request

Request a Quote for N-(4-(N-(2-(dimethylamino)-2-phenylethyl)sulfamoyl)phenyl)isobutyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.